N-(3-Bromo-4-chlorophenyl)oxan-4-amine
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Overview
Description
N-(3-Bromo-4-chlorophenyl)oxan-4-amine is a chemical compound with the molecular formula C11H13BrClNO. It is a member of the oxan-4-amine family, characterized by the presence of a bromine and chlorine atom on the phenyl ring. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-4-chlorophenyl)oxan-4-amine typically involves the reaction of 3-bromo-4-chloroaniline with oxirane under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the opening of the oxirane ring and subsequent formation of the oxan-4-amine structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-4-chlorophenyl)oxan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-4-imine derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Oxan-4-imine derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl oxan-4-amine derivatives.
Scientific Research Applications
N-(3-Bromo-4-chlorophenyl)oxan-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Bromo-4-chlorophenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Bromophenyl)oxan-4-amine
- N-(4-Chlorophenyl)oxan-4-amine
- N-(3-Bromo-4-fluorophenyl)oxan-4-amine
Uniqueness
N-(3-Bromo-4-chlorophenyl)oxan-4-amine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This dual halogenation can enhance the compound’s reactivity and potential biological activities compared to its mono-halogenated counterparts.
Properties
Molecular Formula |
C11H13BrClNO |
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Molecular Weight |
290.58 g/mol |
IUPAC Name |
N-(3-bromo-4-chlorophenyl)oxan-4-amine |
InChI |
InChI=1S/C11H13BrClNO/c12-10-7-9(1-2-11(10)13)14-8-3-5-15-6-4-8/h1-2,7-8,14H,3-6H2 |
InChI Key |
ZVFMFYWUPAQWMU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=CC(=C(C=C2)Cl)Br |
Origin of Product |
United States |
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